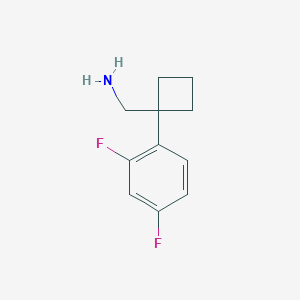![molecular formula C12H17N5O4 B11743733 (2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B11743733.png)
(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is a nucleoside analog that plays a crucial role in various biological processes. It is structurally related to naturally occurring nucleosides and is often used in the synthesis of nucleic acids. This compound is significant in the fields of biochemistry and molecular biology due to its involvement in genetic material synthesis and regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the sugar moiety and the purine base separately.
Glycosylation Reaction: The sugar moiety is then glycosylated with the purine base under acidic conditions to form the nucleoside.
Hydroxyl Protection and Deprotection: Protecting groups are used to protect the hydroxyl groups during the glycosylation reaction and are subsequently removed.
Methylation: The methylation of the amino group on the purine base is carried out using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group on the purine base can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include oxidized nucleosides, deoxy nucleosides, and substituted nucleosides, each with distinct properties and applications.
Scientific Research Applications
(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acids and nucleotides.
Biology: Plays a role in the study of DNA and RNA synthesis, replication, and repair.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of synthetic nucleotides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit Polymerases: The compound can inhibit DNA and RNA polymerases, preventing the elongation of nucleic acid chains.
Induce Chain Termination: The presence of the modified nucleoside can lead to premature termination of nucleic acid synthesis.
Interfere with Base Pairing: The methylamino group can disrupt normal base pairing, leading to mutations or inhibition of replication.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but without the methylamino group.
2’-Deoxyadenosine: A deoxy derivative of adenosine, lacking the hydroxyl group at the 2’ position.
6-Methylaminopurine: A purine base with a methylamino group but without the sugar moiety.
Uniqueness
(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is unique due to its specific configuration and the presence of both the hydroxymethyl and methylamino groups. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H17N5O4 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-12(3-18)8(20)7(19)11(21-12)17-5-16-6-9(13-2)14-4-15-10(6)17/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,13,14,15)/t7-,8+,11-,12-/m1/s1 |
InChI Key |
MENGSHYAALOLNT-IWXIMVSXSA-N |
Isomeric SMILES |
C[C@]1([C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC)O)O)CO |
Canonical SMILES |
CC1(C(C(C(O1)N2C=NC3=C(N=CN=C32)NC)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B11743653.png)
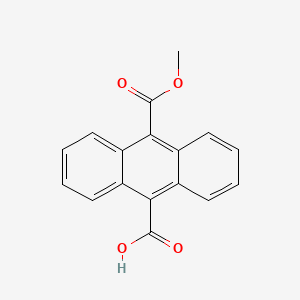
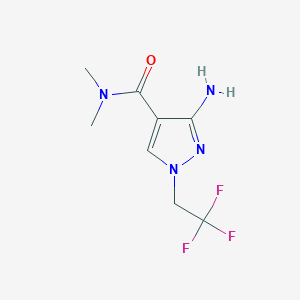
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743661.png)
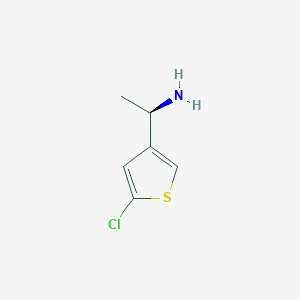
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11743669.png)
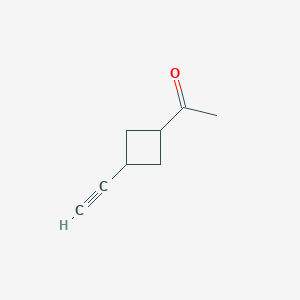
![1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11743677.png)
![3-[(furan-2-ylmethyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11743678.png)
![1,3-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11743694.png)
![N-[(2,3-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11743701.png)
![1-(butan-2-yl)-N-[(furan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11743703.png)
